1-[Bis(4-fluorophenyl)methyl]piperazine
Overview
Description
1-[Bis(4-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C17H18F2N2. It is formed during the synthesis of flunarizine, a drug used to treat migraines and other conditions. The compound features a piperazine ring connected to a diphenylmethane moiety with two fluorine atoms at the para positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Bis(4-fluorophenyl)methyl]piperazine can be synthesized through a one-step reaction involving nucleophilic substitution. The reaction typically involves the halogenated analogues of the second fragments . The crystals of this compound exhibit a monoclinic crystal system and space group P 2 1 / c .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar nucleophilic substitution reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Halogenated analogues and appropriate nucleophiles under controlled temperature and pressure.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: this compound itself.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with modified functional groups.
Scientific Research Applications
1-[Bis(4-fluorophenyl)methyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]piperazine involves its role as a calcium channel blocker. It is believed to exert its effects by antagonizing calmodulin, a calcium-binding protein, thereby inhibiting calcium entry into cells . This mechanism is crucial in its application in drugs like flunarizine, which are used to treat migraines .
Comparison with Similar Compounds
- 1-(4,4’-Difluorobenzhydryl)piperazine
- 1-(4,4’-Difluorodiphenylmethyl)piperazine
Comparison: 1-[Bis(4-fluorophenyl)methyl]piperazine is unique due to its specific structure and the presence of fluorine atoms at the para positions, which enhance its chemical stability and biological activity . Compared to other similar compounds, it has distinct properties that make it suitable for specific applications in medicine and industry .
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXIFFYPVGWLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057699 | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27469-60-9 | |
Record name | 1-[Bis(4-fluorophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27469-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027469609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[bis(4-fluorophenyl)methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT57UD83SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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